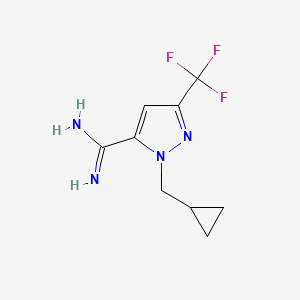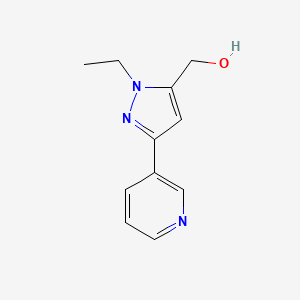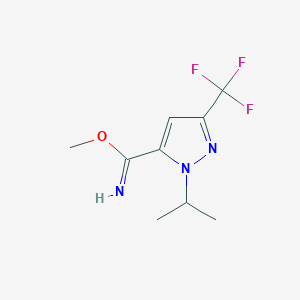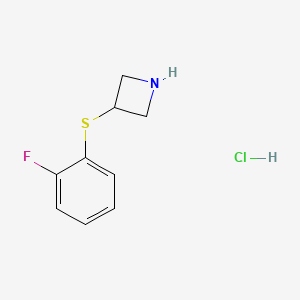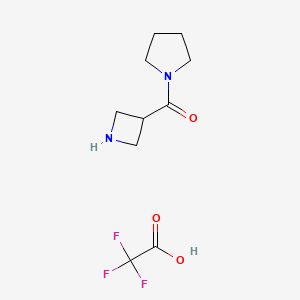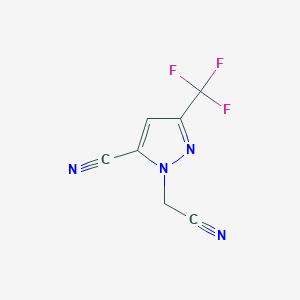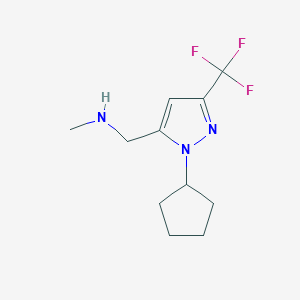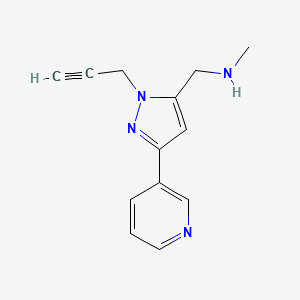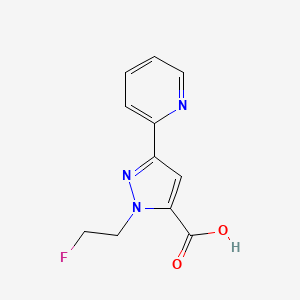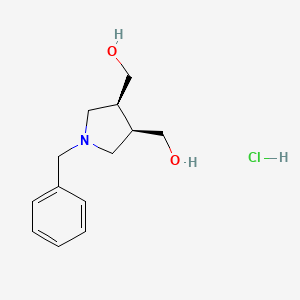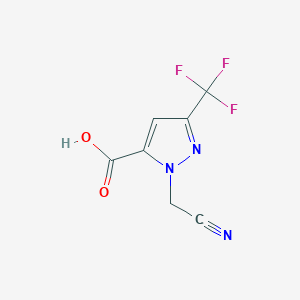![molecular formula C12H17N3 B1480835 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098142-22-2](/img/structure/B1480835.png)
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Mécanisme D'action
Target of Action
It’s known that this compound is a potential non-classical isostere of indole , which suggests that it may interact with similar biological targets as indole-based drugs. For instance, the indolyl drug pruvanserin, a selective 5-HT2A serotonin receptor antagonist , could be a potential target.
Mode of Action
The compound is synthesized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential role as a non-classical isostere of indole , it might influence similar biochemical pathways as indole-based compounds.
Pharmacokinetics
It’s noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This suggests that the compound might have favorable bioavailability.
Result of Action
Given its potential role as a non-classical isostere of indole , it might have similar effects as indole-based compounds.
Action Environment
Given its improved solubility in aqueous media , it can be inferred that the compound might be more stable and effective in aqueous environments.
Analyse Biochimique
Biochemical Properties
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in donor-acceptor interactions, particularly with electron-withdrawing groups such as malononitrile . These interactions can influence the compound’s reactivity and binding affinity with biomolecules. Additionally, the compound’s potential as a non-classical isostere of indole suggests it may interact with similar biological targets, such as serotonin receptors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can impact neurotransmitter signaling, potentially affecting mood and behavior . Furthermore, the compound’s ability to improve solubility in physiological media suggests it may enhance cellular uptake and distribution, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to engage in enzyme inhibition or activation, depending on the target enzyme. For example, its interaction with serotonin receptors involves binding to the receptor’s active site, leading to changes in receptor conformation and downstream signaling . Additionally, the compound’s ability to participate in donor-acceptor interactions can modulate gene expression by influencing transcription factor binding and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability under various conditions, including temperature and light exposure, is crucial for its long-term efficacy. Studies have shown that the compound remains stable at -20°C when stored in a dry, dark environment . Over time, any degradation products should be monitored to assess their impact on cellular function and overall experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, the compound may induce adverse effects, including toxicity and off-target interactions. It is essential to determine the threshold dose that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s structure allows it to undergo selective functionalization, such as bromination and magnesiation, which can influence its metabolic fate . These modifications can affect the compound’s metabolic flux and the levels of metabolites produced during its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound’s solubility in physiological media enhances its cellular uptake and distribution . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with serotonin receptors suggests it may localize to the plasma membrane, where these receptors are typically found . Understanding the compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic approach involving successive and selective functionalization of readily available imidazo[1,2-b]pyrazole scaffolds can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal amides for magnesiations and zincations, and various electrophiles for trapping reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trapping reactions with different electrophiles can yield a variety of functionalized derivatives of the imidazo[1,2-b]pyrazole scaffold .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazoles and indole derivatives. These compounds share structural similarities and often exhibit comparable bioactivities .
Uniqueness
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is unique due to its specific cyclobutyl and isopropyl substituents, which can influence its physicochemical properties and bioactivities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9(2)14-6-7-15-12(14)8-11(13-15)10-4-3-5-10/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGULDVDQPZTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


